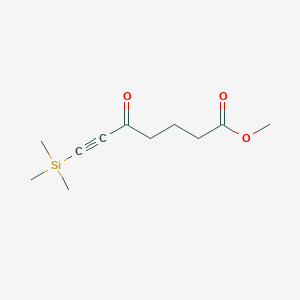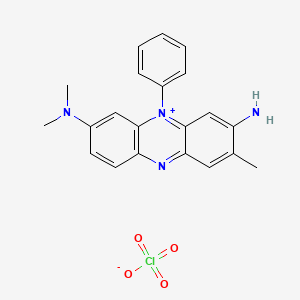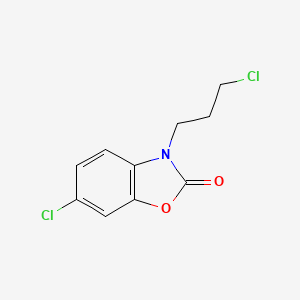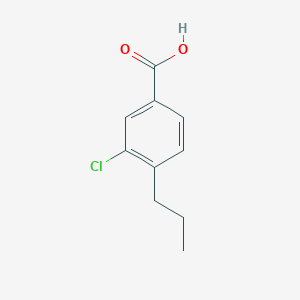
3,4-Bis(bromomethyl)-1-tosyl-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Bis(bromomethyl)-1-tosyl-1H-pyrrole is a synthetic organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The presence of bromomethyl and tosyl groups in the structure of this compound makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(bromomethyl)-1-tosyl-1H-pyrrole typically involves the bromination of a suitable pyrrole precursor. One common method involves the bromination of 3,4-dimethylpyrrole using bromine in the presence of a solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 4 positions of the pyrrole ring. The resulting 3,4-Bis(bromomethyl)pyrrole is then subjected to tosylation using tosyl chloride in the presence of a base such as pyridine to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination and tosylation steps are optimized for scalability, and the final product is purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3,4-Bis(bromomethyl)-1-tosyl-1H-pyrrole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The tosyl group can be reduced to form the corresponding thiol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrroles with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or other reduced derivatives.
科学研究应用
3,4-Bis(bromomethyl)-1-tosyl-1H-pyrrole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3,4-Bis(bromomethyl)-1-tosyl-1H-pyrrole involves its interaction with molecular targets through its bromomethyl and tosyl groups. The bromomethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The tosyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The overall effect depends on the specific biological context and the nature of the molecular targets involved.
相似化合物的比较
Similar Compounds
3,4-Bis(chloromethyl)-1-tosyl-1H-pyrrole: Similar structure but with chloromethyl groups instead of bromomethyl groups.
3,4-Bis(iodomethyl)-1-tosyl-1H-pyrrole: Contains iodomethyl groups, which are more reactive than bromomethyl groups.
3,4-Bis(methyl)-1-tosyl-1H-pyrrole: Lacks the halogen atoms, making it less reactive in nucleophilic substitution reactions.
Uniqueness
3,4-Bis(bromomethyl)-1-tosyl-1H-pyrrole is unique due to the presence of both bromomethyl and tosyl groups, which confer distinct reactivity and biological activity. The bromomethyl groups provide sites for nucleophilic substitution, while the tosyl group enhances the compound’s lipophilicity and stability. This combination of features makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
属性
CAS 编号 |
498580-19-1 |
|---|---|
分子式 |
C13H13Br2NO2S |
分子量 |
407.12 g/mol |
IUPAC 名称 |
3,4-bis(bromomethyl)-1-(4-methylphenyl)sulfonylpyrrole |
InChI |
InChI=1S/C13H13Br2NO2S/c1-10-2-4-13(5-3-10)19(17,18)16-8-11(6-14)12(7-15)9-16/h2-5,8-9H,6-7H2,1H3 |
InChI 键 |
DMZFOGQBUVKGIO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=C2)CBr)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


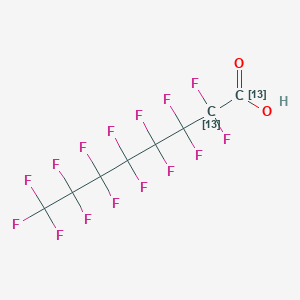

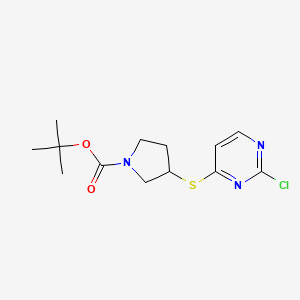
![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13972437.png)
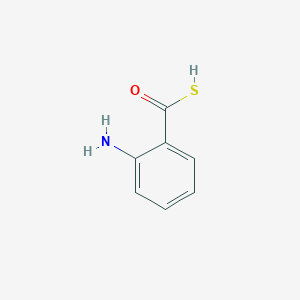
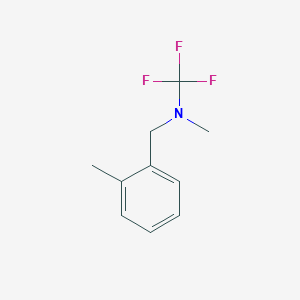

![10-Methoxy-12a,14a-dimethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,3b,4,5,5a,6,7,12,12a,12b,13,14,14a-hexadecahydrocyclopenta[5,6]naphtho[2,1-b]carbazole](/img/structure/B13972456.png)
![1-Oxaspiro[2.3]hexane-2-methanol](/img/structure/B13972472.png)
